4-bromo-2-{(E)-[(5-fluoro-2-methylphenyl)imino]methyl}phenol
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Overview
Description
Preparation Methods
The synthesis of 4-bromo-2-{(E)-[(5-fluoro-2-methylphenyl)imino]methyl}phenol involves several steps. One common method includes the reaction of 4-bromophenol with 5-fluoro-2-methylbenzaldehyde in the presence of a suitable catalyst to form the imine linkage . The reaction conditions typically involve refluxing the reactants in an organic solvent such as ethanol or methanol . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
4-bromo-2-{(E)-[(5-fluoro-2-methylphenyl)imino]methyl}phenol can undergo various chemical reactions, including:
Scientific Research Applications
4-bromo-2-{(E)-[(5-fluoro-2-methylphenyl)imino]methyl}phenol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-bromo-2-{(E)-[(5-fluoro-2-methylphenyl)imino]methyl}phenol involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity . The imine linkage in the compound allows it to form reversible covalent bonds with nucleophilic sites on proteins, thereby affecting their function . The bromine and fluorine atoms in the compound contribute to its binding affinity and specificity towards its targets .
Comparison with Similar Compounds
4-bromo-2-{(E)-[(5-fluoro-2-methylphenyl)imino]methyl}phenol can be compared with other similar compounds, such as:
4-bromo-2-{(E)-[(2-fluoro-5-methylphenyl)imino]methyl}phenol: This compound has a similar structure but with different positions of the fluorine and methyl groups, which can affect its reactivity and binding properties.
4-bromo-2-{(E)-[(5-fluoro-2-chlorophenyl)imino]methyl}phenol: The presence of a chlorine atom instead of a methyl group can lead to different chemical and biological properties.
These comparisons highlight the uniqueness of this compound in terms of its specific structural features and their impact on its reactivity and applications.
Properties
IUPAC Name |
4-bromo-2-[(5-fluoro-2-methylphenyl)iminomethyl]phenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrFNO/c1-9-2-4-12(16)7-13(9)17-8-10-6-11(15)3-5-14(10)18/h2-8,18H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRVHEOVRDFSYEO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)N=CC2=C(C=CC(=C2)Br)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrFNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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